(S)-Norfluoxetine (S)-Norfluoxetine Seproxetine is also known as (S)-norfluoxetine. It is a selective serotonin reuptake inhibitor (SSRI). It is an active metabolite of fluoxetine. Seproxetine was being investigated by Eli Lilly as an antidepressant but development was never completed and the drug was never marketed.
Brand Name: Vulcanchem
CAS No.: 126924-38-7
VCID: VC0029450
InChI: InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1
SMILES: C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C16H16F3NO
Molecular Weight: 295.3 g/mol

(S)-Norfluoxetine

CAS No.: 126924-38-7

Reference Standards

VCID: VC0029450

Molecular Formula: C16H16F3NO

Molecular Weight: 295.3 g/mol

(S)-Norfluoxetine - 126924-38-7

CAS No. 126924-38-7
Product Name (S)-Norfluoxetine
Molecular Formula C16H16F3NO
Molecular Weight 295.3 g/mol
IUPAC Name (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Standard InChI InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1
Standard InChIKey WIQRCHMSJFFONW-HNNXBMFYSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F
SMILES C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
Description Seproxetine is also known as (S)-norfluoxetine. It is a selective serotonin reuptake inhibitor (SSRI). It is an active metabolite of fluoxetine. Seproxetine was being investigated by Eli Lilly as an antidepressant but development was never completed and the drug was never marketed.
Synonyms (γS)-γ-[4-(Trifluoromethyl)phenoxy]benzenepropanamine; _x000B_(S)-3-(4-Trifluoromethylphenoxy)-3-phenylpropylamine; Seproxetine; _x000B_
PubChem Compound 3058751
Last Modified Nov 11 2021
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